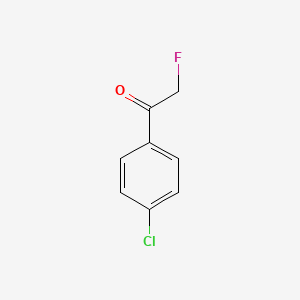

1-(4-Chlorophenyl)-2-fluoroethanone

Descripción

Historical Context of Halogenated Organic Compounds in Synthesis

The introduction of halogens into organic molecules has a rich history, dating back to the 19th century. Initially, the focus was on the synthesis and study of simple haloalkanes and haloarenes. Over time, the utility of halogenated organic compounds as versatile intermediates in synthesis became apparent. The carbon-halogen bond, with its inherent polarity and reactivity, provides a handle for a wide range of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. The development of organometallic chemistry further expanded the synthetic utility of these compounds, enabling the formation of complex molecular architectures. The widespread use of halogenated compounds in industrial processes, agriculture, and medicine underscores their historical and ongoing importance in chemical synthesis. organic-chemistry.orgresearchgate.net

Strategic Importance of Fluorine in Organic Synthesis and Medicinal Chemistry

Among the halogens, fluorine holds a unique position. Its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond confer distinct properties to organofluorine compounds. google.com In medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles. patsnap.compatsnap.com Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate the acidity or basicity of nearby functional groups, thereby affecting absorption and distribution. google.compatsnap.comscispace.com It is estimated that approximately 20% of all pharmaceuticals and about 50% of agrochemicals contain at least one fluorine atom, highlighting the profound impact of organofluorine chemistry on life sciences. The development of new and efficient methods for the selective introduction of fluorine into organic molecules remains an active and important area of research.

Overview of α-Fluoroethanones as Key Intermediates and Biologically Active Scaffolds

α-Fluoroethanones are a subclass of organofluorine compounds that serve as valuable building blocks in organic synthesis. The presence of the fluorine atom alpha to the carbonyl group enhances the electrophilicity of the carbonyl carbon and activates the adjacent C-F bond towards certain nucleophilic displacements. This dual reactivity makes them versatile precursors for the synthesis of a variety of more complex molecules, including fluorinated heterocycles. Furthermore, the α-fluoroketone moiety itself is a recognized pharmacophore. Peptidyl fluoromethyl ketones, for example, are potent inhibitors of serine and cysteine proteases, enzymes that play crucial roles in various disease processes. The increased reactivity of the fluorinated carbonyl group towards nucleophiles is a key factor in their mechanism of action.

Research Landscape of 1-(4-Chlorophenyl)-2-fluoroethanone within Ketone and Organofluorine Chemistry

This compound, with the CAS number 329-78-2, is a specific example of an α-fluoroethanone that combines the structural features of a chlorinated aromatic ring and an α-fluorinated ketone. While the broader classes of α-haloketones and organofluorine compounds are extensively studied, detailed research specifically focused on this compound is limited in publicly accessible literature.

General synthetic strategies for α-fluoro ketones are well-established and typically involve the direct fluorination of the corresponding ketone or a precursor. One common approach is the electrophilic fluorination of an enol or enolate intermediate using reagents like Selectfluor®. For the synthesis of this compound, a plausible route would involve the treatment of 4'-chloroacetophenone (B41964) with a suitable fluorinating agent.

The reactivity of this compound is expected to be characteristic of α-fluoro ketones. The carbonyl group is activated towards nucleophilic attack, and the fluorine atom can potentially act as a leaving group in substitution reactions. The presence of the 4-chlorophenyl group can influence the electronic properties and reactivity of the molecule.

Despite its potential as a synthetic intermediate, specific applications of this compound in the synthesis of pharmaceuticals or other complex organic molecules are not extensively documented in readily available scientific journals or patents. Its structural similarity to biologically active scaffolds suggests potential for its use in drug discovery programs, but published data on its biological evaluation are scarce. The research landscape, therefore, suggests that this compound is a readily accessible compound with potential utility, but its specific applications and properties remain an area open for further investigation.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 329-78-2 | patsnap.com |

| Molecular Formula | C₈H₆ClFO | patsnap.com |

| Molecular Weight | 172.58 g/mol | patsnap.com |

| Melting Point | 54 °C | patsnap.com |

| Boiling Point | 73-75 °C (at 0.4 Torr) | patsnap.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-2-fluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJRFTYRPATKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CF)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313021 | |

| Record name | 1-(4-chlorophenyl)-2-fluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-78-2 | |

| Record name | 329-78-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorophenyl)-2-fluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2-fluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 4 Chlorophenyl 2 Fluoroethanone

Direct Fluorination Approaches to α-Fluoro Ketones

The direct introduction of a fluorine atom onto the α-carbon of a ketone is a primary strategy for synthesizing α-fluoro ketones, including 1-(4-Chlorophenyl)-2-fluoroethanone. This approach is valued for its atom economy and can be achieved through either electrophilic or nucleophilic fluorination pathways.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an enol or enolate derived from 1-(4-chlorophenyl)ethanone, with an electrophilic fluorine source ("F+"). wikipedia.org This method has become increasingly prevalent due to the development of safer and more stable N-F reagents, which have largely replaced hazardous options like elemental fluorine. wikipedia.orgsigmaaldrich.com

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. wikipedia.orgorganic-chemistry.orgbrynmawr.edu These reagents work by having electron-withdrawing groups attached to a nitrogen atom, which decreases the electron density on the fluorine atom, making it electrophilic. wikipedia.org

The direct fluorination of acetophenone (B1666503) derivatives using reagents like Selectfluor® in a micellar system with sodium dodecyl sulfate (B86663) (SDS) in water has been shown to be an effective method for producing α-fluoroketones. organic-chemistry.org Another approach involves the use of iodosylarenes and TEA·5HF, which provides the corresponding α-fluoroketone derivatives in good yields under mild conditions. organic-chemistry.orgresearchgate.net

| Reagent Class | Specific Examples | Key Features |

| N-F Reagents | N-fluorobenzenesulfonimide (NFSI), Selectfluor® (F-TEDA-BF₄) | Stable, safe, and effective for fluorinating a variety of substrates. wikipedia.orgsigmaaldrich.combrynmawr.edu |

| Hypervalent Iodine | Iodosylarenes with TEA·5HF | Allows for selective α-fluorination under mild conditions. organic-chemistry.orgresearchgate.net |

Nucleophilic Fluorination Pathways

Nucleophilic fluorination offers an alternative route, employing a fluoride (B91410) ion source to displace a leaving group at the α-position of the ketone. This method often starts with an α-haloketone precursor. nih.gov A recently developed metal-free, redox-umpolung-enabled catalytic fluorination of α-branched ketones with nucleophilic fluorine has been disclosed, highlighting the ongoing innovation in this area. acs.orgnih.govacs.org This process utilizes a hypervalent iodine(III) catalyst and a specific oxidant to achieve the construction of α-fluorinated ketones under mild conditions. acs.orgnih.govacs.org

A one-pot reaction involving bromination followed by nucleophilic fluorination has been reported for the synthesis of α-fluoroacetophenones from acetophenones. researchgate.net This method uses 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent and triethylamine (B128534) tris(hydrogen fluoride) as the fluorinating agent, achieving high yields. researchgate.net

Indirect Synthetic Routes via Precursor Functionalization

Indirect methods for synthesizing this compound involve the preparation of a suitable precursor molecule which is then converted to the final product. These multi-step sequences offer flexibility in the choice of starting materials and reaction conditions.

Transformation of Halogenated Acetophenones

A common and effective indirect route involves the nucleophilic substitution of a halogen atom in an α-halo-4-chloroacetophenone. The most frequently used precursor is 2-bromo-1-(4-chlorophenyl)ethanone, also known as p-chlorophenacyl bromide. nih.govdrugfuture.comnih.gov This compound can be prepared by the bromination of 4-chloroacetophenone. drugfuture.com

The nucleophilic fluorination of such α-bromo or α-chloro ketones can be carried out using reagents like tetrabutylammonium (B224687) hydrogen difluoride in the presence of pyridine (B92270) in dioxane, which provides good yields of the fluorinated product. nih.gov The increased reactivity of α-haloketones towards nucleophilic substitution, compared to corresponding alkyl halides, is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond. nih.gov

| Precursor | IUPAC Name | CAS Number | Key Transformation |

| p-Chlorophenacyl bromide | 2-Bromo-1-(4-chlorophenyl)ethanone | 536-38-9 | Nucleophilic substitution with a fluoride source. drugfuture.comnih.gov |

| 4'-Chloroacetophenone (B41964) | 1-(4-Chlorophenyl)ethanone | 99-91-2 | Bromination followed by fluorination. nist.gov |

Approaches from Aldehydes and Carboxylic Acid Derivatives

The synthesis of α-fluoro ketones can also be approached starting from aldehydes or carboxylic acid derivatives. For instance, α-fluorocarboxylic esters and acids can be synthesized from the corresponding non-fluorinated acids and esters. nih.gov One method involves converting the esters and acids to their ketene (B1206846) acetals, which then react with an electrophilic fluorinating agent like acetyl hypofluorite (B1221730) (AcOF). nih.govorganic-chemistry.org

Aromatic aldehydes, such as 4-chlorobenzaldehyde (B46862), can serve as a starting point for building the carbon skeleton. chemicalbook.comnih.gov For example, a one-pot, four-component reaction involving 4-chlorobenzaldehyde has been described, showcasing the versatility of aldehydes in complex syntheses. researchgate.net While not a direct route to the target compound, these methods illustrate the potential for constructing the necessary carbon framework from readily available aldehyde and carboxylic acid precursors.

Stereoselective and Regioselective Synthesis of Fluoroethanone Analogues

Controlling the precise three-dimensional arrangement (stereochemistry) and position (regiochemistry) of the fluorine atom is crucial for developing effective and specific bioactive molecules. mit.educhimia.ch Innovations in asymmetric catalysis and directed C-H functionalization have provided powerful tools to achieve this control.

The biological activity of a chiral molecule is often confined to a single stereoisomer. mit.edu Consequently, methods that produce enantiomerically pure compounds are highly sought after. In the context of α-fluoroketones and their derivatives, significant progress has been made in developing both enantioselective and diastereoselective syntheses.

Enantioselective fluorination of carbonyl compounds can be achieved using chiral catalysts. These catalysts create a chiral environment around the substrate, guiding the fluorinating agent to one face of the molecule over the other. For instance, nickel(II) complexes featuring chiral ligands like bis(oxazoline) (dbfox) have been used for the catalytic enantioselective fluorination of carbonyl compounds with high enantioselectivity. organic-chemistry.org Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful strategy. Chiral primary amines have been developed to catalyze the highly enantioselective fluorination of α-branched aldehydes. rsc.org

Diastereoselective methods are equally important, particularly when creating molecules with multiple stereocenters. A notable example is the highly diastereoselective reduction of α-fluoroimines to produce β-fluoroamines, which can achieve diastereoselectivities greater than 100:1. nih.gov This method relies on the activation of organosilane reducing agents by both the fluorine and nitrogen atoms in the substrate, leading to a highly ordered transition state. nih.gov Tandem conjugate addition-fluorination sequences on α,β-unsaturated esters have also been developed to produce α-fluoro-β(3)-amino esters with high diastereomeric ratios. nih.gov

Table 1: Examples of Stereoselective Methods in Fluoro-Organic Synthesis This table is interactive and can be sorted by clicking on the headers.

| Method Type | Catalyst/Reagent | Substrate Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Enantioselective Fluorination | dbfox-NiII complex | Carbonyl compounds | High enantioselectivity | organic-chemistry.org |

| Enantioselective Fluorination | Chiral Primary Amine | α-Branched Aldehydes | High enantioselectivity | rsc.org |

| Enantioselective Fluorination | Chiral Anion Phase-Transfer | Benzothiophenes | High optical purity | nih.gov |

| Diastereoselective Reduction | Trichlorosilane | α-Fluoroimines | >100:1 dr | nih.gov |

| Tandem Conjugate Addition | Enantiopure Lithium Amide | α,β-Unsaturated Esters | >99:1 dr | nih.gov |

Achieving regioselectivity—the ability to introduce a fluorine atom at a specific position—is a significant synthetic challenge. Traditional methods often lack precision, but modern approaches offer remarkable control over the fluorination site.

A groundbreaking strategy for the regioselective synthesis of monofluoromethyl ketones involves the palladium-catalyzed β-selective C(sp³)–H fluorination. rsc.orgrsc.orgnih.gov This method uses a specially designed bidentate auxiliary to direct the fluorination to a specific methyl group on a ketone, transforming it into a monofluoromethyl (CH₂F) group. rsc.org This approach is highly modular and has a broad substrate scope, allowing for the late-stage modification of complex molecules, including derivatives of natural products like camphor (B46023) and fenchone. rsc.orgrsc.org

The choice of fluorinating agent and reaction conditions can also control the degree of fluorination. For example, the reagent Selectfluor® can be used for the monofluorination of cyclic ketones, but under different conditions, it can also lead to difluorination. sapub.orgolemiss.edu This highlights the importance of precise reaction control to obtain the desired substitution pattern, whether it be a monofluoromethyl, difluoromethyl, or trifluoromethyl group.

Green Chemistry Principles in the Synthesis of Fluorinated Ethanones

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org In pharmaceutical and chemical manufacturing, these principles are increasingly important for developing sustainable and cost-effective synthetic routes.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. To this end, solvent-free reaction conditions have been explored for the synthesis of fluorinated compounds. Mechanochemistry, using techniques like ball milling, allows for reactions to occur in the solid state by grinding reactants together, completely eliminating the need for a solvent. semanticscholar.org This method has been successfully used for the synthesis of heterocyclic compounds like 1-(4-chlorophenyl)pyrazolidin-3-one. semanticscholar.org

Catalyst-free reactions represent another significant advance in green synthesis. A facile method for the synthesis of α-fluoro-β-hydroxy ketones from tertiary propargyl alcohols uses the electrophilic fluorinating agent Selectfluor™ (F-TEDA-BF₄) without the need for any catalyst. rsc.org This protocol is noteworthy for its simplicity and for achieving monofluorination. rsc.org Similarly, the synthesis of various gem-difluorinated and polyfluoroarylated compounds has been achieved under neat (solvent- and catalyst-free) conditions, driven by direct hydrogen-bond interactions between the reactants. mdpi.com Ultrasound irradiation in aqueous ethanol (B145695) has also been employed as an environmentally friendly, catalyst-free method for synthesizing functionalized dihydropyridines. rsc.org

Table 2: Green Chemistry Approaches in Organic Synthesis This table is interactive and can be sorted by clicking on the headers.

| Green Methodology | Conditions | Target Compound Type | Key Advantages | Reference |

|---|---|---|---|---|

| Catalyst-Free | Selectfluor™, no solvent | α-Fluoro-β-hydroxy ketones | Simplicity, monofluorination | rsc.org |

| Metal-Free Catalysis | Green catalytic system | α-Fluoroketones | Great functional group tolerance | acs.org |

| Solvent- & Catalyst-Free | Neat, 80 °C | gem-Difluorinated compounds | No solvent or catalyst, no column chromatography | mdpi.com |

| Solvent-Free | Ball milling | 1-(4-Chlorophenyl)pyrazolidin-3-one | No solvent, mild conditions, fast | semanticscholar.org |

| Catalyst-Free | Ultrasound, aqueous ethanol | Functionalized dihydropyridines | No catalyst, short reaction times, high yields | rsc.org |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.org A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no waste. libretexts.org

Reaction types such as rearrangements and additions are inherently more atom-economical than substitutions or eliminations, which generate stoichiometric byproducts. libretexts.orgkccollege.ac.in For example, the direct synthesis of HCl from H₂ and Cl₂ has a 100% atom economy, whereas a common laboratory preparation from NaCl and H₂SO₄ produces Na₂SO₄ as a byproduct and has an atom economy of only 34%. libretexts.org

Reactivity and Mechanistic Investigations of 1 4 Chlorophenyl 2 Fluoroethanone

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

The carbonyl group in 1-(4-chlorophenyl)-2-fluoroethanone is a primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent fluorine atom and the chlorophenyl ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to a variety of nucleophiles.

Nucleophilic addition reactions are a common transformation for this compound. For instance, it can react with organometallic reagents like Grignard reagents or organolithium compounds to form tertiary alcohols. The reaction with reducing agents such as sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 1-(4-chlorophenyl)-2-fluoroethanol.

While direct nucleophilic substitution at the carbonyl carbon of a ketone is not typical, subsequent reactions following an initial addition can lead to a net substitution. For example, reaction with a primary amine could initially form a hemiaminal, which then dehydrates to form an imine.

Reactions Involving the α-Fluoro Methylene (B1212753) Group

The presence of a fluorine atom on the carbon adjacent to the carbonyl group significantly influences the reactivity of the α-fluoro methylene group. The acidity of the α-protons is increased due to the inductive effect of both the fluorine and the carbonyl group. This facilitates the formation of an enolate or enol intermediate under basic or acidic conditions, respectively.

This enolate can then participate in a range of reactions. For example, it can act as a nucleophile in aldol (B89426) condensations or be alkylated with alkyl halides. The fluorine atom can also be displaced under certain conditions, although this is generally more challenging than for other halogens due to the strength of the C-F bond.

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). uci.edumasterorganicchemistry.com The directing effects of the substituents on the ring determine the position of the incoming electrophile. The chlorine atom is an ortho-, para-director, while the acetyl group (-COCH₂F) is a meta-director. uci.edu Both substituents are deactivating, meaning they make the ring less reactive towards electrophiles compared to benzene (B151609). uci.edu

Given the opposing directing effects, the outcome of an EAS reaction will depend on the specific reaction conditions and the nature of the electrophile. uci.edulibretexts.org Generally, the combined deactivating effect of both groups makes these reactions less favorable. However, under forcing conditions, substitution may occur, likely leading to a mixture of products. For instance, nitration or halogenation would introduce a nitro or halo group onto the aromatic ring. masterorganicchemistry.com

| Reaction Type | Reagents | Expected Products |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers |

| Halogenation | X₂, FeX₃ (X=Cl, Br) | Mixture of halo-substituted isomers |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally unfavorable due to deactivation |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Generally unfavorable due to deactivation |

This table provides a general overview of potential electrophilic aromatic substitution reactions. Actual product distribution may vary based on reaction conditions.

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions

The carbon-chlorine bond on the aromatic ring and the carbon-fluorine bond at the α-position offer handles for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, or Sonogashira couplings, could potentially be employed to form new carbon-carbon bonds at the para-position of the phenyl ring by targeting the C-Cl bond. mdpi.com

Furthermore, recent advancements in catalysis have shown the possibility of activating C-F bonds. While challenging, specific catalytic systems might enable the substitution of the fluorine atom, opening up pathways to a wider range of derivatives. Palladium catalysis has been explored for the synthesis of aryl fluorides from arylboronic acids, suggesting the potential for related transformations. organic-chemistry.org

Reaction Pathway Elucidation and Kinetic Studies

The elucidation of reaction pathways for transformations involving this compound often involves a combination of experimental and computational methods. Kinetic studies can provide insights into the rate-determining steps of reactions, such as nucleophilic additions or electrophilic aromatic substitutions.

For instance, in nucleophilic addition reactions, kinetic studies can help determine the relative rates of attack on the carbonyl carbon and how these rates are influenced by the electronic and steric properties of the nucleophile and the solvent. In electrophilic aromatic substitution, kinetic isotope effect studies could be used to probe the mechanism and the nature of the intermediate carbocation (arenium ion). uci.edu The study of related compounds, such as other α-haloacetophenones, can also provide valuable comparative data for understanding the reactivity of this compound.

Computational and Theoretical Chemistry Studies of 1 4 Chlorophenyl 2 Fluoroethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization5.2. Quantum Chemical Calculations for Reaction Mechanism Prediction5.3. Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions5.4. Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors5.5. Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics5.6. Quantitative Structure–Property Relationship (QSPR) Modeling for Predictive Chemistry

To provide the requested content, peer-reviewed scientific literature containing these specific analyses for 1-(4-Chlorophenyl)-2-fluoroethanone would be required.

Exploration of Biological Activities and Structure Activity Relationships of 1 4 Chlorophenyl 2 Fluoroethanone and Its Derivatives

Design Principles for Bioactive α-Fluoro Ketones

The design of bioactive α-fluoro ketones is centered around the profound electronic effect of the fluorine atom on the adjacent carbonyl group. The high electronegativity of fluorine polarizes the C-F bond, which in turn increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the ketone more susceptible to nucleophilic attack, a key step in the mechanism of action for many enzyme inhibitors.

A primary design principle involves the α-fluoro ketone moiety acting as a "warhead" that forms a stable, yet often reversible, covalent bond with a nucleophilic residue in the active site of an enzyme, such as the cysteine in cysteine proteases or the serine in serine proteases. This interaction mimics the transition state of the natural substrate hydrolysis, leading to potent inhibition. The stability of the resulting hemiketal or thiohemiketal adduct is a critical factor in the inhibitor's potency.

Enzyme Inhibition Studies and Mechanistic Insights

The enhanced electrophilicity of the carbonyl carbon in α-fluoro ketones makes them effective inhibitors of a variety of enzymes, particularly proteases that utilize a nucleophilic catalytic mechanism.

The 3C-like protease (3CLpro) of SARS-CoV-2 is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development. mdpi.com While direct inhibition data for 1-(4-Chlorophenyl)-2-fluoroethanone against SARS-CoV-2 3CLpro is not extensively documented in publicly available literature, the design principles of known 3CLpro inhibitors provide valuable insights. Many potent inhibitors feature an electrophilic "warhead" that reacts with the catalytic cysteine (Cys145) in the enzyme's active site.

Studies on related compounds highlight the importance of the aryl ketone scaffold. For instance, diarylpentanoids with a 4-chlorophenyl group have been investigated as potential antitumor agents, demonstrating the relevance of this substitution pattern in bioactive molecules. nih.gov In the context of SARS-CoV-2 3CLpro, inhibitors containing a pyrimidinetrione or quinoxaline (B1680401) core structure have been identified, with some bearing a 4-chlorophenylsulfonamido group, underscoring the favorable interactions of the chlorophenyl moiety within the binding pocket. nih.gov For example, the compound N-(4-((3-(4-chlorophenylsulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide was found to inhibit 3CLpro with an IC₅₀ of 38 ± 3 μM. nih.gov Although not an α-fluoro ketone, this illustrates the contribution of the 4-chlorophenyl group to inhibitory activity.

The general mechanism for α-fluoro ketone inhibitors against cysteine proteases like 3CLpro would involve the nucleophilic attack of the Cys145 thiol group on the electrophilic carbonyl carbon of the ketone, forming a reversible thiohemiketal adduct. The potency of such an inhibitor would be influenced by both the reactivity of the α-fluoro ketone and the affinity of the 4-chlorophenyl group for the S1 or other subsites of the protease's binding pocket.

Interactive Data Table: Inhibition of SARS-CoV-2 3CLpro by Selected Compounds

| Compound | Core Structure | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(4-((3-(4-chlorophenylsulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide | Quinoxaline | 38 ± 3 | nih.gov |

| 5-((1-([1,1′-biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Pyrimidinetrione | 19 ± 3 | nih.gov |

| Baicalin | Flavonoid | 34.71 | nih.gov |

| Herbacetin | Flavonoid | 53.90 | nih.gov |

| Pectolinarin | Flavonoid | 51.64 | nih.gov |

Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in various cellular processes and diseases, including celiac disease and cancer. rsc.orgnih.gov Its enzymatic activity involves a cysteine residue in the active site, making it a potential target for inhibitors with an electrophilic warhead. While specific studies on the inhibition of TG2 by this compound are limited, the general principles of TG2 inhibition by small molecules have been explored.

Inhibitors of TG2 can be classified as competitive, reversible, or irreversible. nih.gov Irreversible inhibitors often form a covalent bond with the catalytic cysteine. Novel peptidic inhibitors with exceptional potency have been developed, though their therapeutic potential can be limited by pharmacokinetic properties. rsc.org For example, a promising candidate demonstrated a kinact/KI of 760 × 10³ M⁻¹ min⁻¹. rsc.org Other studies have investigated non-peptidic inhibitors. For instance, the active-site directed inhibitor ERW1041 has been shown to inhibit TG2 in various models. nih.govmdpi.com In confluent Caco-2 cells, ERW1041 demonstrated a dose-dependent inhibition of TG2 activity. mdpi.com

Given its structure, this compound could potentially act as an irreversible or reversible covalent inhibitor of TG2 by targeting the active site cysteine. The 4-chlorophenyl group could contribute to binding affinity within the enzyme's active site.

Interactive Data Table: Inhibition of Transglutaminase 2 by Selected Inhibitors

| Inhibitor | Type | Inhibition Data | Model System | Reference |

|---|---|---|---|---|

| Candidate 35 | Irreversible Peptidic | kinact/KI = 760 × 10³ M⁻¹ min⁻¹ | In vitro | rsc.org |

| ERW1041 | Active-site directed | Dose-dependent inhibition | Confluent Caco-2 cells | mdpi.com |

| PX-12 | Oxidative | More effective than ERW1041 (10 µM) | Caco-2 cell lysates | nih.gov |

The reactivity of the α-fluoro ketone moiety suggests that this compound and its derivatives could inhibit other enzymes that rely on a nucleophilic catalysis, particularly other cysteine or serine proteases. The selectivity towards a specific enzyme would be largely determined by the non-covalent interactions of the 4-chlorophenyl group with the enzyme's binding pockets. For example, chalcones and diarylpentanoids containing a 4-chlorophenyl group have shown activity as antitumor agents by interfering with the p53-MDM2 interaction. nih.gov This indicates that the 4-chlorophenyl moiety can be a key structural feature for targeting protein-protein interactions as well.

Evaluation in Antimicrobial and Anticancer Research

The biological evaluation of this compound and its derivatives extends to their potential as antimicrobial and anticancer agents, where structure-activity relationships play a crucial role in determining their efficacy and selectivity.

The 4-chlorophenyl group is a common feature in many anticancer agents. Structure-activity relationship (SAR) studies of various compound classes have demonstrated the importance of this moiety for cytotoxic activity. For instance, in a series of diarylpentanoids, compounds with 4-chlorophenyl groups exhibited potent growth inhibitory activity in HCT116 cancer cells. nih.gov Specifically, a compound with a tetrahydro-4H-thiopyran-4-one moiety and 4-chlorophenyl groups showed a GI₅₀ of 1.13 µM. nih.gov

Similarly, the synthesis and evaluation of 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) moiety revealed potent antitumor activity. nih.gov One of the most promising compounds from this series exhibited excellent cytostatic activity with IC₅₀ values ranging from 0.01 to 0.53 µM against a panel of cancer cell lines. nih.gov While these are not direct derivatives of this compound, they highlight the contribution of halogenated phenyl groups to anticancer activity.

In the context of antimicrobial research, derivatives of the structurally related 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one have been synthesized and tested for their in vitro antimicrobial activity. derpharmachemica.com Certain derivatives showed good antibacterial and antifungal activity, indicating that the 4-chlorophenyl ketone scaffold can be a viable starting point for the development of antimicrobial agents. derpharmachemica.com The introduction of an α-fluoro group to this scaffold could potentially enhance its activity by increasing its reactivity towards essential microbial enzymes.

Interactive Data Table: Anticancer Activity of Selected Compounds with a 4-Chlorophenyl Moiety

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Activity (GI₅₀/IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Diarylpentanoid | Compound with tetrahydro-4H-thiopyran-4-one and 4-chlorophenyl groups | HCT116 | 1.13 | nih.gov |

| 4-(2-fluorophenoxy)quinoline derivative | Compound 21c | H460, HT-29, MKN-45, U87MG, SMMC-7721 | 0.01 - 0.53 | nih.gov |

| 4-(4-Benzoylaminophenoxy)phenol derivative | Compound 22 | SC-3 | 0.75 | nih.gov |

| 4-(4-Benzoylaminophenoxy)phenol derivative | Compound 22 | LNCaP | 0.043 | nih.gov |

| 4-(4-Benzoylaminophenoxy)phenol derivative | Compound 22 | 22Rv1 | 0.22 | nih.gov |

Investigation of Antileishmanial Activity

The search for novel therapeutic agents against leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, is a global health priority due to the limitations of current treatments, such as high toxicity and increasing parasite resistance. nih.gov While direct studies on the antileishmanial activity of this compound are not extensively documented, research into structurally related compounds provides valuable insights into the potential of this chemical scaffold.

Derivatives containing a chlorophenyl group have been evaluated for their efficacy against Leishmania species. For instance, in a study of synthetic neolignan analogues, the compound 2-[(4-chlorophenyl)thio]propan-1-one was identified as one of the most potent substances, inhibiting parasite growth by over 90% at microgram/mL concentrations. nih.gov This highlights the potential contribution of the chlorophenyl moiety to antileishmanial activity. Similarly, research on 1,4-dihydropyridine (B1200194) derivatives identified ethyl 2,7,7-trimethyl-4-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate as being highly active against Leishmania (L.) amazonensis promastigotes, with an IC₅₀ value of 43.08 μM. nih.gov

Structure-activity relationship (SAR) studies on various chemical classes reveal that specific substitutions are crucial for activity. In the case of chalcones, antileishmanial activity is associated with less lipophilic compounds, particularly those with specific hydroxyl substitutions. nih.gov For functionalized thiols, the presence and position of substituents can dramatically alter biological activity; for example, adding a methoxy (B1213986) group to an active compound can render it inactive. mdpi.com These findings underscore the importance of precise molecular modifications in designing effective antileishmanial agents. The investigation into chloroquinoline derivatives also showed high efficacy against L. infantum and L. amazonensis, further supporting the exploration of chlorine-containing compounds as a viable strategy in antileishmanial drug discovery. nih.gov

| Compound | Target Species | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-[(4-chlorophenyl)thio]propan-1-one | Leishmania amazonensis & Leishmania donovani | >90% inhibition at µg/mL | nih.gov |

| Ethyl 2,7,7-trimethyl-4-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Leishmania (L.) amazonensis (promastigotes) | 43.08 µM | nih.gov |

| 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) | Leishmania infantum (amastigotes) | Selectivity Index: 137.6 | nih.gov |

| 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) | Leishmania amazonensis (amastigotes) | Selectivity Index: 74.3 | nih.gov |

Modulation of Biological Pathways: Ligand-Receptor Interactions

The biological effects of small molecules like this compound and its derivatives are mediated through their interaction with specific proteins, such as receptors and enzymes, thereby modulating biological pathways. The arylpiperazine scaffold, often linked to other moieties, is a well-studied chemical structure known to interact with multiple G protein-coupled receptors (GPCRs), including serotonin (B10506) and adrenergic receptors. nih.gov

Derivatives incorporating a chlorophenyl group have shown significant affinity for a variety of biological targets. For example, novel analogues based on a methoxycarbonyl-1-phenyl-2-cyclopropylmethyl structure have been identified as potent and selective ligands for sigma (σ) receptors. nih.govresearchgate.net Specifically, the derivative (+)-methyl 2-((4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)methyl)-1-phenylcyclopropanecarboxylate demonstrated high affinity and selectivity, with some compounds in the series acting as σ₁ agonists and others as antagonists. nih.gov

In the context of cancer research, quinoxaline derivatives containing a 1-(4-chlorophenyl)-1H-1,2,3-triazole moiety have been synthesized and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov These compounds displayed significant binding energies in molecular docking studies, suggesting a strong interaction with the EGFR target. nih.gov Furthermore, other studies have designed and docked derivatives of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine against the Monoamine Oxidase-B (MAO-B) enzyme, a target for Parkinson's disease, indicating that chlorophenyl-containing structures can be tailored to interact with a diverse range of protein targets. asiapharmaceutics.info The 1,4-dihydropyridine scaffold has also been successfully used to develop non-steroidal antagonists for the mineralocorticoid receptor (MR), a key regulator of blood pressure. mdpi.com

Prodrug Design and Biotransformation Considerations

Prodrug design is a strategic molecular modification approach used to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility. nih.gov A prodrug is an inactive or poorly active compound that is converted in vivo to the active drug through enzymatic or chemical biotransformation. nih.gov This strategy could be particularly relevant for compounds like this compound to enhance their therapeutic potential. For instance, attaching a water-soluble promoiety, such as an N-methylpiperazino group via a carbamate (B1207046) linker, has been shown to improve the solubility of pyrazolo[3,4-d]pyrimidine compounds by 600-fold. nih.gov

The biotransformation of halogenated compounds is a critical consideration. The metabolism of chloro-fluoro-substituted ethanes is often mediated by cytochrome P450 (CYP450) enzymes, particularly CYP2E1. nih.gov These enzymes catalyze oxidation, which can lead to the formation of various metabolites. For example, the in vitro metabolism of 1,2-dichloro-1-fluoroethane with rat liver microsomes yields chlorofluoroacetic acid and dichloroacetic acid. nih.gov The reactive intermediates generated during this process, such as chlorofluoroacetyl chloride, can potentially interact with cellular macromolecules. nih.gov Understanding these metabolic pathways is essential for predicting the efficacy and clearance of a drug candidate and for designing prodrugs that release the active compound at the desired site of action. Theranostic prodrugs, which combine therapeutic agents with imaging reporters, often use cleavable linkers like disulfide bonds that are sensitive to the high glutathione (B108866) levels in cancer cells, allowing for targeted drug release and simultaneous monitoring. nih.gov

Computational Approaches in Structure-Activity Relationship (SAR) Studies

Computational methods are indispensable tools in modern drug discovery, enabling the analysis of structure-activity relationships (SAR) and the rational design of new therapeutic agents.

Molecular Docking and Molecular Dynamics for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govasiapharmaceutics.info It is widely used to understand ligand-target interactions at a molecular level and to screen for potential drug candidates. For instance, docking studies on quinoxaline derivatives with the EGFR protein revealed strong binding interactions, with binding energies ranging from -9.57 to -12.03 kcal/mol. nih.gov Similarly, studies on N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives docked against the MAO-B enzyme showed high binding affinities, suggesting their potential as anti-Parkinsonian agents. asiapharmaceutics.info

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-receptor complexes over time. nih.gov MD simulations can reveal changes in protein conformation upon ligand binding and assess the stability of these interactions. nih.govmdpi.com For example, microsecond-long MD simulations were used to study the interaction of amiloride (B1667095) analogs with the SARS-CoV-2 E protein, showing that the ligands could alter the protein's native structure and flexibility. nih.gov In another study, MD simulations helped to elucidate the binding mode of 1,4-dihydropyridine derivatives to the mineralocorticoid receptor, explaining the observed structure-activity relationships. mdpi.com These simulations are crucial for validating docking results and refining the understanding of the molecular determinants of biological activity. mdpi.comnih.gov

| Derivative Class | Protein Target | Key Finding | Reference |

|---|---|---|---|

| Quinoxaline derivatives with 1-(4-chlorophenyl)-1H-1,2,3-triazole | EGFR | Binding energies from –9.57 to –12.03 kcal/mol. | nih.gov |

| Substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine | MAO-B | Showed higher binding affinity than standard inhibitors. | asiapharmaceutics.info |

| Fluoro substituted-anilino derivatives of hydroxybenzoquinone | B-raf protein | All compounds exhibited better binding affinity towards B-raf. | nih.gov |

| 1,2,4-triazole (B32235) derivatives with 5-(2-bromo-4-fluorophenyl) group | COX-1/COX-2 | Demonstrated potential to inhibit COX-1. | csfarmacie.cz |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to be biologically active at a specific target. nih.govnih.gov A pharmacophore model serves as a 3D query to search large chemical libraries for novel molecules that match these features, a process known as virtual screening. nih.govyoutube.com

This approach is highly effective for lead identification and scaffold hopping, which involves finding new core structures with similar biological activity. nih.gov Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's binding site (structure-based). nih.gov Recent advancements involve creating dynamic pharmacophore models derived from molecular dynamics simulations, which can better capture the flexibility of the protein target and improve the accuracy of virtual screening. researchgate.netbiorxiv.org By filtering large databases, pharmacophore-based virtual screening prioritizes a smaller, more manageable number of compounds for experimental testing, significantly accelerating the discovery of new lead compounds. nih.gov

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the α-fluoroketone functionality in 1-(4-chlorophenyl)-2-fluoroethanone makes it an invaluable starting material for the synthesis of a diverse array of complex heterocyclic compounds. The presence of both an electrophilic carbonyl carbon and a carbon atom activated by a fluorine leaving group allows for a variety of cyclization strategies. nih.govwikipedia.org

Key reactions often involve the condensation of this compound with various nucleophiles, leading to the formation of five and six-membered heterocyclic rings. For instance, its reaction with thioamides or thioureas is a well-established route to substituted thiazoles, a class of compounds with significant biological activities. wikipedia.org Similarly, the Hantzsch pyrrole (B145914) synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds and ammonia (B1221849) or amines, can be adapted to produce highly substituted pyrroles. wikipedia.org Furthermore, the reaction with amidines or other nitrogen-containing binucleophiles can yield imidazoles and pyrimidines. nih.gov

The 4-chlorophenyl group also plays a crucial role, influencing the electronic properties of the molecule and providing a site for further functionalization, thereby increasing the diversity of the accessible heterocyclic scaffolds.

Application in the Construction of Pharmaceutical Intermediates

The structural motifs derived from this compound are prevalent in a number of pharmaceutically active compounds, particularly in the realm of antifungal agents. The 1,2,4-triazole (B32235) moiety, for example, is a key pharmacophore in many antifungal drugs. The synthesis of such compounds can be envisioned through the reaction of this compound with hydrazine (B178648) derivatives, followed by cyclization to form the triazole ring.

The versatility of the fluoroethanone scaffold allows for the introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the final drug molecule. The 4-chlorophenyl group is a common feature in several commercial drugs, and its presence in this building block makes it a valuable precursor for the synthesis of new pharmaceutical candidates.

Integration into Agrochemical and Specialty Chemical Synthesis

The development of new agrochemicals, such as fungicides and herbicides, often relies on the synthesis of novel heterocyclic compounds. The ability of this compound to serve as a precursor to a wide range of heterocycles makes it a molecule of significant interest in this field. For instance, pyrimidine (B1678525) and triazole derivatives, which can be synthesized from this building block, are known to exhibit potent fungicidal activity. nih.govresearchgate.net

Moreover, the 4-chlorophenyl ethanone (B97240) moiety is a structural component in some existing herbicides. nih.gov The introduction of a fluorine atom at the alpha position can modulate the biological activity and metabolic stability of these compounds, potentially leading to the development of more effective and environmentally benign agrochemicals.

In the realm of specialty chemicals, the reactivity of this compound can be harnessed to produce a variety of molecules with tailored properties for applications in materials science and polymer chemistry.

Development of Novel Reagents and Catalysts Utilizing the Fluoroethanone Scaffold

While the primary role of this compound is as a synthetic intermediate, the inherent chirality and reactivity of the α-fluoroketone scaffold present opportunities for its use in the development of novel reagents and catalysts. Chiral α-fluorinated ketones are valuable building blocks in asymmetric synthesis. wiley.comwiley-vch.de

The development of organocatalysts for enantioselective transformations is a rapidly growing area of research. acs.orgnih.govrsc.org While the direct use of this compound as a catalyst is not yet widely reported, its derivatives, particularly chiral amino-alcohols derived from the reduction of the ketone, could serve as ligands for metal-catalyzed asymmetric reactions or as organocatalysts themselves. The fluorine atom can influence the stereochemical outcome of these reactions through steric and electronic effects.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Methodologies

The creation of specific stereoisomers of chiral molecules, known as asymmetric synthesis, is fundamental in pharmaceutical development, as often only one enantiomer of a drug is biologically active. ekb.eg For α-fluoroalkyl-α-amino acids, a class of compounds with significant interest in medicinal chemistry, various strategies are being employed for their synthesis in enantiomerically pure or enriched forms. mdpi.comnih.gov These methods often involve the use of fluorinating reagents on nonfluorinated precursors. mdpi.com

Recent advancements have focused on developing catalytic enantioselective methods. For instance, a notable development is the palladium-catalyzed α-allylation of α-trifluoromethyl aldimine esters. mdpi.com Another approach combines chiral anion phase-transfer catalysis and enamine catalysis to achieve the direct asymmetric fluorination of α-substituted cyclohexanones, generating quaternary fluorine-containing stereocenters with high enantioselectivity. acs.org Furthermore, engineered photoenzymes are being utilized for the synthesis of α-chiral amides from dichloro amides and alkenes, showcasing the potential of biocatalysis in creating these valuable motifs. nih.gov The continuous development of these sophisticated stereoselective synthesis methods is crucial for producing enantiomerically pure drug molecules. cardiff.ac.uk

Advanced Applications in Targeted Drug Delivery Systems

Targeted drug delivery aims to concentrate a therapeutic compound in a specific part of the body, enhancing efficacy and reducing side effects. youtube.com Nanoparticles, such as those made from gold, are being explored as carriers for targeted drug delivery. nih.gov These systems can be engineered to respond to specific physiological conditions, like pH changes, to trigger drug release. nih.gov For instance, a system using gold nanoparticles and hyaluronic acid has been developed to deliver niclosamide, a drug with potential applications in treating SARS-CoV-2. nih.gov This system demonstrates pH sensitivity, which is critical for targeted release in the intestinal tract. nih.gov

Furthermore, the surface of these nanoparticles can be modified with targeting ligands, such as aptamers, that specifically bind to targets like the SARS-CoV-2 spike protein. nih.gov This ensures precise delivery and enhances therapeutic effectiveness. nih.gov Lipid nanoparticles (LNPs) are another promising platform, particularly for co-delivering different types of drugs, such as a conventional chemotherapy agent and a gene therapy agent like siRNA, to treat conditions like lung cancer. acs.org Dry powder inhalers are also being developed to deliver these nanoparticle systems directly to the lungs, improving stability and targeting. acs.org

Exploration of New Biological Targets and Therapeutic Areas

The unique properties of organofluorine compounds make them valuable in the design of new therapeutic agents. wikipedia.org Derivatives of 1-(4-chlorophenyl)-2-fluoroethanone are being investigated for a range of biological activities. For example, compounds containing a 1,3,4-oxadiazole (B1194373) and piperidine (B6355638) core have shown potential as antibacterial agents and enzyme inhibitors. scielo.br Specifically, derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole have been synthesized and evaluated for their pharmacological potential. scielo.br

Fluorinated compounds are also being explored in the development of drugs for a wide array of diseases. nih.gov The introduction of fluorine can enhance metabolic stability and lipophilicity, which can improve a drug's efficacy. nih.gov For example, fluorinated flavonoids and chalcones have shown potent antiviral and anticancer properties. nih.gov Furthermore, peptidyl fluoromethyl ketones are being developed as selective inhibitors of proteases, which are important targets in cancer and viral infections. nih.gov The ability of the fluorinated ketone moiety to be recognized by specific enzymes makes these compounds highly valuable for target-based drug design. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the discovery and design of new compounds. nih.gov These technologies can predict molecular properties, screen virtual compound libraries, and even generate novel molecular structures with desired characteristics. springernature.commdpi.com In the context of fluorinated compounds, ML models are being developed to predict the bioactivity changes that occur upon fluorine substitution, a common strategy in drug discovery. nih.gov For example, a multimodal deep learning model called F-CPI has been developed to predict these changes with high accuracy. nih.gov

ML algorithms are also being used to predict the fluorination strength of various reagents, which can help in designing more efficient synthetic routes. rsc.org Furthermore, AI is being applied to optimize reaction conditions and predict reaction yields, leveraging data from scientific literature. mdpi.comrsc.org These computational tools are not only speeding up the design process but are also contributing to the development of more sustainable and efficient chemical syntheses. mdpi.com

Environmental Impact and Sustainable Synthesis of Fluorinated Compounds

While organofluorine compounds have numerous beneficial applications, their environmental impact is a significant concern. numberanalytics.com The strength of the carbon-fluorine bond makes many of these compounds persistent in the environment, leading to potential bioaccumulation and toxicity. wikipedia.orgsocietechimiquedefrance.fr This has prompted a move towards developing more sustainable and environmentally friendly methods for their synthesis. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-2-fluoroethanone, and how can reaction yields be maximized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation, with fluorination steps using reagents like Selectfluor™. Key parameters include temperature control (40–60°C for fluorination) and solvent selection (e.g., dichloromethane or acetonitrile). Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A reported yield of 75% was achieved using a fluorinated intermediate under anhydrous conditions . To maximize yield, ensure stoichiometric excess of fluorinating agents and inert atmosphere to prevent side reactions.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR analysis in CDCl₃ shows characteristic peaks at δ 7.86 (d, J = 9.0 Hz, aromatic H) and δ 5.52 (d, JH-F = 47.0 Hz, fluorinated CH₂) . Melting point determination (50–51°C) further confirms purity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or photodegradation. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and HPLC to assess degradation products. Fluorinated ketones are generally stable but may degrade in acidic/basic conditions due to C-F bond sensitivity .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the 4-chlorophenyl group influence the reactivity of the fluorinated ethanone moiety?

- Methodological Answer : The 4-chlorophenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reagents). Density functional theory (DFT) calculations can quantify charge distribution, while Hammett constants (σpara = +0.23 for Cl) predict substituent effects on reaction rates . Compare reactivity with analogs like 2-Bromo-1-(4-chlorophenyl)ethanone to isolate substituent-specific trends .

Q. What strategies are effective in resolving contradictions in biological activity data for this compound?

- Methodological Answer : Address discrepancies (e.g., inconsistent IC50 values) by standardizing assay conditions (cell lines, solvent controls). Use dose-response curves to validate activity thresholds. For example, if anti-inflammatory activity conflicts, repeat assays with primary cells vs. immortalized lines and confirm target engagement via molecular docking studies (e.g., COX-2 inhibition) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target proteins (e.g., kinases or GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What analytical techniques are critical for characterizing byproducts in scaled-up syntheses?

- Methodological Answer : Use LC-MS/MS to detect trace impurities (e.g., dehalogenated or oxidized derivatives). For example, chlorinated byproducts can arise from incomplete fluorination; optimize quenching steps (e.g., aqueous NaHCO₃ washes) to minimize these .

Key Research Gaps and Recommendations

- Mechanistic Studies : Investigate the role of fluorine in stabilizing transition states during nucleophilic attacks using kinetic isotope effects (KIE).

- Toxicity Profiling : Conduct Ames tests and hepatotoxicity assays to differentiate biological activity from off-target effects .

- Material Science Applications : Explore its use in polymer precursors via ketone-amine condensations, leveraging its halogenated aromatic backbone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.